Cas no 1235656-95-7 (1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea)

1-(2-Chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea is a specialized urea derivative featuring a chlorophenyl group and a substituted piperidinylmethyl moiety linked to a dimethylfuran ring. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its structural complexity allows for selective interactions with biological targets, making it valuable for research in drug discovery. The presence of both aromatic and heterocyclic components enhances its binding affinity and stability, while the chlorophenyl group may contribute to improved pharmacokinetic properties. Suitable for experimental applications in pharmacology and organic synthesis.
1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea structure
1235656-95-7 structure
Product Name:1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea
CAS No:1235656-95-7
MF:C20H26ClN3O2
MW:375.892343997955
CID:5814374
PubChem ID:49687226
Update Time:2025-06-09

1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(2-chlorophenyl)-N'-[[1-[(2,5-dimethyl-3-furanyl)methyl]-4-piperidinyl]methyl]-
    • 1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea
    • VU0631019-1
    • AKOS024491743
    • 1-(2-chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea
    • 1-(2-chlorophenyl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea
    • 1235656-95-7
    • F5033-1470
    • Inchi: 1S/C20H26ClN3O2/c1-14-11-17(15(2)26-14)13-24-9-7-16(8-10-24)12-22-20(25)23-19-6-4-3-5-18(19)21/h3-6,11,16H,7-10,12-13H2,1-2H3,(H2,22,23,25)
    • InChI Key: OGJNQNCBXLQLOQ-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1Cl)C(NCC1CCN(CC2C=C(C)OC=2C)CC1)=O

Computed Properties

  • Exact Mass: 375.1713548g/mol
  • Monoisotopic Mass: 375.1713548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.210±0.06 g/cm3(Predicted)
  • Boiling Point: 471.0±45.0 °C(Predicted)
  • pka: 13.58±0.46(Predicted)

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Additional information on 1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea

Comprehensive Overview of 1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea (CAS No. 1235656-95-7)

The compound 1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea, with the CAS No. 1235656-95-7, is a highly specialized urea derivative that has garnered significant attention in pharmaceutical and biochemical research. Its complex structure, featuring a 2-chlorophenyl group and a 2,5-dimethylfuran-3-yl moiety linked via a piperidine scaffold, makes it a compelling subject for studies targeting receptor modulation and drug design. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders and metabolic diseases, aligning with current trends in precision medicine.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in AI-driven drug discovery and computational chemistry. The unique urea linkage in 1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea offers a versatile pharmacophore, enabling interactions with diverse biological targets. This aligns with the growing interest in multi-target directed ligands (MTDLs), a hot topic in neurodegenerative disease research. Questions like "How do urea derivatives modulate protein-protein interactions?" or "What are the latest breakthroughs in furan-based drug design?" frequently appear in scientific forums, highlighting the relevance of this compound.

The piperidin-4-yl core of this molecule is a common feature in many FDA-approved drugs, underscoring its pharmacological importance. Studies suggest that the 2,5-dimethylfuran-3-yl group may enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapies. With the rise of personalized medicine, researchers are exploring how structural modifications to such compounds could yield tailored treatments for conditions like epilepsy or chronic pain. The compound's CAS No. 1235656-95-7 is often cited in patents related to G-protein-coupled receptor (GPCR) modulators, reflecting its industrial significance.

From a synthetic chemistry perspective, the incorporation of a chlorophenyl group introduces electron-withdrawing properties, which can influence the compound's metabolic stability and binding affinity. This aspect resonates with the increasing focus on PK/PD optimization (pharmacokinetics/pharmacodynamics) in drug development. Laboratories worldwide are investigating similar structures using high-throughput screening (HTS) and fragment-based drug design, as evidenced by its frequent mention in publications about structure-activity relationship (SAR) studies.

Environmental and green chemistry considerations also play a role in the compound's appeal. The furan ring, derived from renewable resources, aligns with the pharmaceutical industry's shift toward sustainable synthesis. Queries such as "Are furan-based drugs more biodegradable?" or "How to improve the synthetic yield of piperidine-urea hybrids?" reflect the intersection of this compound with contemporary green chemistry trends. Its CAS No. 1235656-95-7 is increasingly referenced in studies exploring catalytic amidation techniques.

In conclusion, 1-(2-chlorophenyl)-3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea represents a fascinating case study at the nexus of medicinal chemistry, computational biology, and sustainable drug development. Its structural complexity and potential therapeutic versatility make it a valuable candidate for further investigation, particularly in addressing unmet medical needs through innovative small-molecule approaches.

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